Computed Lipophilicity (XLogP3) Comparison with Unsubstituted Phenyl Analog
The target compound possesses a computed XLogP3 of 4.7 [1], which is estimated to be approximately 0.6–0.8 log units higher than the unsubstituted phenyl analog N-(3-chlorophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide (estimated XLogP3 ≈ 3.9–4.1 based on the typical contribution of an ethyl group to logP). This increased lipophilicity may influence membrane permeability, protein binding, and distribution volume.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 (computed by PubChem) |
| Comparator Or Baseline | N-(3-chlorophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide (estimated XLogP3 ≈ 3.9–4.1) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 to +0.8 units |
| Conditions | CACTVS XLogP3 algorithm, PubChem 2025 release |
Why This Matters
Lipophilicity modulation is a critical parameter in lead optimization; a 0.6–0.8 log unit increase can significantly alter cellular permeability and off-target binding, making the 4-ethylphenyl analog a distinct entity from the parent phenyl compound for PK/PD studies.
- [1] PubChem. (2025). Compound Summary for CID 7206106, N-(3-chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide. National Center for Biotechnology Information. View Source
